Isopropyl myristate

Description

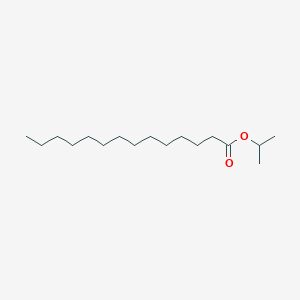

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16(2)3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXISYYRBXTVTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026838 | |

| Record name | Isopropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Hawley], colourless to pale yellow, odourless liquid | |

| Record name | Tetradecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopropyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

588 K (315 °C) at 760 mm Hg, 192.00 to 193.00 °C. @ 20.00 mm Hg | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycol, Soluble in ether, very soluble in acetone, benzene; insoluble in water, insoluble in water and glycerol; soluble in alcohol | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8532 g/cu cm at 20 °C, 0.847 - 0.855 | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000935 [mmHg], 9.35X10-5 mm Hg at 25 °C | |

| Record name | Isopropyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The commercial product may contain small amounts of esters of palmitic and other saturated fatty acids., Myristic acid and other free fatty acids are present at a maximum concentration of 1.0%, and unsponifiable material is present at a maximum concentration of 0.2%. There are no known dilutents, solvents, or adhesives present. | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid of low viscosity, Colorless oil | |

CAS No. |

110-27-0 | |

| Record name | Isopropyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl myristate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl myristate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOPROPYL MYRISTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RE8K4LNJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Approximately 3 °C, 3 °C | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Isopropyl Myristate in Skin Penetration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl myristate (IPM) is a fatty acid ester widely employed in topical and transdermal formulations as a chemical penetration enhancer. Its primary mechanism of action involves the disruption of the highly ordered structure of the stratum corneum (SC), the outermost layer of the skin and the principal barrier to percutaneous absorption. This guide provides a comprehensive overview of the molecular mechanisms by which IPM facilitates the penetration of active pharmaceutical ingredients (APIs) through the skin. It delves into IPM's effects on the intercellular lipid matrix and keratin-filled corneocytes of the SC, supported by quantitative data from various analytical techniques. Detailed experimental protocols for key analytical methods used to characterize these effects are also provided, along with visual representations of the underlying mechanisms and experimental workflows.

Introduction

The stratum corneum presents a formidable barrier to the delivery of therapeutic agents into and through the skin. It is often described as a "brick and mortar" structure, where the "bricks" are the corneocytes (terminally differentiated keratinocytes) and the "mortar" is the continuous intercellular lipid matrix. For a drug to effectively penetrate the skin, it must navigate this complex barrier. Chemical penetration enhancers are compounds that reversibly decrease the barrier function of the SC, thereby facilitating the transport of APIs.

This compound (C17H34O2) is a non-polar, lipophilic ester of isopropyl alcohol and myristic acid.[1] Its efficacy as a penetration enhancer stems from its ability to interact with and modify the components of the stratum corneum.[1] This guide will explore the multifaceted mechanisms of IPM's action, including its role in lipid fluidization, disruption of lipid packing, and interaction with intracellular proteins.

Mechanism of Action of this compound

The primary mechanism by which IPM enhances skin penetration is through its interaction with the intercellular lipids of the stratum corneum.[1] These lipids, primarily composed of ceramides, cholesterol, and free fatty acids, are arranged in a highly ordered, lamellar structure that is crucial for the skin's barrier function.

Interaction with the Intercellular Lipid Bilayers

IPM, being lipophilic, readily partitions into the lipid-rich intercellular domains of the SC. Once integrated into the lipid bilayers, it disrupts the tight packing of the lipid chains.[1] This disruption leads to an increase in the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to diffuse through.[2] Techniques such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy have shown that IPM induces a shift in the CH2 stretching frequencies of SC lipids to higher wavenumbers, indicative of a more disordered or fluid state.

Alteration of Lipid Phase Behavior

Differential Scanning Calorimetry (DSC) studies have demonstrated that IPM alters the thermal behavior of the stratum corneum lipids. The highly ordered lipid structures within the SC undergo phase transitions at specific temperatures. IPM has been shown to lower the transition temperatures of these lipid domains, suggesting a disruption of the stable, crystalline lipid arrangements and a shift towards a more fluid, less ordered state.

Extraction and Solubilization of Skin Lipids

In addition to disordering the lipid bilayers, there is evidence to suggest that IPM may also extract some of the intercellular lipids, creating "pores" or channels within the lipid matrix through which drugs can more easily pass. Furthermore, IPM can act as a solvent for some lipophilic drugs, increasing their solubility within the stratum corneum and thereby enhancing the concentration gradient for diffusion.

Interaction with Intracellular Keratin

While the primary effect of IPM is on the intercellular lipids, some studies suggest that it may also interact with the keratin filaments within the corneocytes. This interaction can lead to a swelling of the corneocytes, which may further disrupt the overall structure of the stratum corneum and contribute to increased permeability.

Quantitative Data on this compound's Enhancement Effect

The penetration-enhancing effect of IPM has been quantified for various drugs using in vitro permeation studies, typically employing Franz diffusion cells. The following tables summarize key quantitative data from the literature.

| Drug | Vehicle | IPM Concentration | Permeability Coefficient (Kp) x 10^-4 cm/h | Enhancement Ratio (ER) | Reference |

| Naproxen | - | - | 1.4 | 1.0 (Control) | |

| IPM | - | 36.2 | 25.9 | ||

| Testosterone | Carbopol Gel | 0% | - | 1.0 (Control) | |

| Carbopol Gel | 2% | - | 11.0 | ||

| Estradiol | Isopropanol | 0% | - | 1.0 (Control) | |

| 50% IPM in Isopropanol | 50% | - | ~8.0 (Diffusivity Increase) | ||

| Pentazocine | IPM | - | - | 1.0 (Control) | |

| 10% Glyceryl Monocaprylate in IPM | - | - | ~4.0 (Flux Increase) |

Table 1: Effect of this compound on the Permeability Coefficient and Enhancement Ratio of Various Drugs.

| Analytical Technique | Parameter | Control (No IPM) | With IPM | Reference |

| ATR-FTIR | CH2 Asymmetric Stretching (cm-1) | ~2918 | Increased | |

| CH2 Symmetric Stretching (cm-1) | ~2850 | Increased | ||

| DSC | Lipid Transition Temperature (°C) | T1, T2 | Decreased | |

| SAXD | Long Lamellar Diffraction | Present | Disappeared (with co-enhancer) |

Table 2: Biophysical Changes in the Stratum Corneum Induced by this compound.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of a drug through a skin membrane from a formulation containing IPM.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

-

Test formulation (with and without IPM)

-

Magnetic stirrer

-

Water bath maintained at 32 ± 1°C

-

Syringes and needles for sampling

-

HPLC or other suitable analytical method for drug quantification

Procedure:

-

Prepare the skin membrane by carefully excising it and removing any subcutaneous fat.

-

Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

-

Equilibrate the cells in a water bath at 32 ± 1°C for at least 30 minutes.

-

Apply a known amount of the test formulation to the surface of the skin in the donor compartment.

-

At predetermined time intervals, withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

-

Analyze the drug concentration in the collected samples using a validated analytical method.

-

Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Differential Scanning Calorimetry (DSC) of Stratum Corneum

Objective: To investigate the effect of IPM on the phase transition behavior of stratum corneum lipids.

Materials:

-

Differential Scanning Calorimeter

-

Isolated stratum corneum sheets

-

This compound

-

Hermetically sealed aluminum pans

Procedure:

-

Hydrate the stratum corneum samples to a specific water content.

-

Treat the hydrated SC samples with IPM for a defined period.

-

Blot the treated samples to remove excess IPM.

-

Seal a small piece of the treated SC (and an untreated control) in an aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the samples at a controlled rate (e.g., 5-10°C/min) over a defined temperature range (e.g., 20-120°C).

-

Record the heat flow as a function of temperature to obtain a thermogram.

-

Analyze the thermogram to determine the peak transition temperatures (Tm) and the enthalpy of the transitions (ΔH).

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy of Stratum Corneum

Objective: To assess changes in the molecular organization and fluidity of stratum corneum lipids after treatment with IPM.

Materials:

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a ZnSe or diamond crystal)

-

Isolated stratum corneum sheets

-

This compound

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Mount a piece of hydrated stratum corneum onto the ATR crystal, ensuring good contact.

-

Record the spectrum of the untreated SC.

-

Apply IPM to the SC sample on the crystal and allow it to incubate for a specific time.

-

Record spectra at various time points after IPM application.

-

Analyze the spectra for changes in the peak positions and shapes of the CH2 asymmetric (~2920 cm-1) and symmetric (~2850 cm-1) stretching vibrations, which are sensitive to the conformational order of the lipid acyl chains.

Confocal Laser Scanning Microscopy (CLSM) for Visualization of Skin Penetration

Objective: To visualize the penetration pathway and distribution of a fluorescently labeled substance in the skin in the presence of IPM.

Materials:

-

Confocal laser scanning microscope

-

Excised skin samples

-

Fluorescent probe (e.g., Nile red, fluorescein isothiocyanate)

-

Test formulation containing the fluorescent probe (with and without IPM)

Procedure:

-

Mount a section of skin on a microscope slide.

-

Apply the formulation containing the fluorescent probe to the skin surface.

-

After a defined incubation period, remove the excess formulation.

-

Acquire a series of optical sections (z-stack) through the skin from the surface to a certain depth using the CLSM.

-

Select appropriate laser excitation and emission wavelengths for the fluorescent probe.

-

Reconstruct a 3D image or create cross-sectional views (x-z or y-z planes) to visualize the depth and pathway of penetration.

-

Compare the penetration profiles of the fluorescent probe in the presence and absence of IPM.

Visualizations of Mechanisms and Workflows

References

physicochemical properties of isopropyl myristate for drug delivery

An In-depth Technical Guide to Isopropyl Myristate for Drug Delivery

Introduction

This compound (IPM) is an ester of myristic acid and isopropyl alcohol, widely recognized in the pharmaceutical and cosmetic industries for its unique physicochemical properties.[1][2] It is a non-greasy emollient, solvent, and penetration enhancer, making it a versatile excipient in topical and transdermal drug delivery systems.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of IPM and its applications in drug delivery, with a focus on experimental evaluation and mechanisms of action.

Physicochemical Properties of this compound

IPM's efficacy in pharmaceutical formulations is directly linked to its physical and chemical characteristics. It is a clear, colorless, and practically odorless liquid with low viscosity. These properties contribute to its excellent spreadability and favorable sensory profile in topical products. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₇H₃₄O₂ | |

| Molecular Weight | 270.45 g/mol | |

| Appearance | Clear, colorless, oily liquid | |

| Odor | Practically odorless | |

| Density | 0.85 g/cm³ (at 20°C) | |

| Melting Point | ~0 - 3 °C | |

| Boiling Point | 140 °C (at 3 hPa) | |

| Viscosity | 5.58 mPa·s (at 20°C) | |

| Refractive Index | 1.432 – 1.436 (at 20°C) | |

| Solubility | Soluble in ethanol, acetone, chloroform; Immiscible with water | |

| Saponification Value | 202 – 212 | |

| Acid Value | < 1.0 | |

| Flash Point | ≥ 150 °C |

Role and Applications in Drug Delivery

IPM serves multiple functions in drug delivery systems, primarily for topical and transdermal applications.

-

Solvent and Co-solvent : IPM's lipophilic nature makes it an excellent solvent for many poorly water-soluble active pharmaceutical ingredients (APIs). It is frequently used in the oil phase of emulsions and microemulsions to dissolve hydrophobic drugs.

-

Emollient : As an emollient, IPM softens and soothes the skin, which improves patient compliance and the aesthetic feel of topical formulations without leaving a greasy residue.

-

Penetration Enhancer : This is one of the most critical roles of IPM in drug delivery. It enhances the permeation of APIs across the stratum corneum, the primary barrier of the skin. This property is vital for the efficacy of transdermal patches, creams, and gels.

IPM is incorporated into a variety of dosage forms, including creams, lotions, ointments, transdermal patches, and nanoemulsions.

Mechanism of Skin Penetration Enhancement

The primary mechanism by which IPM enhances skin penetration is through its interaction with the lipid matrix of the stratum corneum. IPM integrates into the lipid bilayer, disrupting its highly ordered structure and increasing its fluidity. This disruption creates transient pores or channels, allowing drug molecules to diffuse more easily into deeper skin layers.

Caption: Logical relationship of IPM's mechanism as a skin penetration enhancer.

Key Experimental Protocols

Evaluating the performance of IPM in a drug delivery system requires specific in vitro and ex vivo experiments.

Drug Solubility Determination

This protocol determines the maximum amount of a drug that can be dissolved in IPM, a critical parameter for formulation development.

Methodology: Shake-Flask Method

-

Preparation : Add an excess amount of the solid drug to a known volume of this compound in a sealed container (e.g., a glass vial).

-

Equilibration : Place the container in a shaker bath set at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation : After agitation, centrifuge the samples at high speed to separate the undissolved drug from the saturated solution.

-

Quantification : Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol, ethanol).

-

Analysis : Analyze the concentration of the drug in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation : Calculate the solubility based on the measured concentration and the dilution factor.

In Vitro Skin Permeation Studies

This experiment assesses the rate and extent of drug permeation through a skin model, evaluating IPM's effectiveness as a penetration enhancer.

Methodology: Franz Diffusion Cell Assay

-

Membrane Preparation : Use excised human or animal (e.g., rat, pig) skin as the membrane. Shave the hair and remove subcutaneous fat. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

-

Receptor Medium : Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 37°C. Sink conditions should be maintained, meaning the drug concentration in the receptor medium should not exceed 10% of its saturation solubility in that medium.

-

Formulation Application : Apply a precise amount of the IPM-containing formulation to the surface of the skin in the donor compartment.

-

Sampling : At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace them with an equal volume of fresh, pre-warmed receptor medium.

-

Analysis : Analyze the drug concentration in the collected samples using a validated analytical method like HPLC.

-

Data Analysis : Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of the plot represents the steady-state flux (Jss).

Caption: Experimental workflow for in vitro skin permeation studies using a Franz cell.

Nanoemulsion Preparation and Characterization

IPM is commonly used as the oil phase in nanoemulsions for enhancing the solubility and bioavailability of lipophilic drugs.

Methodology: High-Energy Emulsification

-

Phase Preparation :

-

Oil Phase : Dissolve the lipophilic drug in this compound.

-

Aqueous Phase : Dissolve a hydrophilic surfactant (e.g., Tween 80) and potentially a co-surfactant in purified water.

-

-

Pre-emulsion Formation : Gradually add the oil phase to the aqueous phase (or vice versa) under gentle magnetic stirring to form a coarse, milky pre-emulsion.

-

Homogenization : Subject the pre-emulsion to a high-energy homogenization process, such as high-pressure homogenization or ultrasonication, for a specific duration and intensity. This process breaks down the large oil droplets into the nano-size range (typically 20-200 nm).

-

Characterization :

-

Particle Size and Polydispersity Index (PDI) : Measure using Dynamic Light Scattering (DLS). A smaller particle size and a low PDI (<0.3) are desirable.

-

Zeta Potential : Determine using DLS to assess the surface charge and predict the physical stability of the nanoemulsion. Higher absolute values (e.g., > |30| mV) indicate better stability.

-

Drug Content and Entrapment Efficiency : Quantify the amount of drug in the formulation and the percentage of the initial drug that is successfully encapsulated within the oil droplets.

-

Caption: Experimental workflow for preparing and characterizing an IPM-based nanoemulsion.

Safety and Toxicological Profile

This compound is generally regarded as a nontoxic and nonirritant material in the concentrations used in topical pharmaceutical and cosmetic products.

-

Dermal Irritation : Acute dermal toxicity tests show minimal irritation and low sensitization potential. However, at high concentrations or under occlusive conditions, it may cause mild irritation.

-

Systemic Absorption : Systemic absorption of IPM through the skin is minimal. It is rapidly metabolized into myristic acid and isopropanol, which are naturally occurring substances in the body.

-

Safety Assessments : The Cosmetic Ingredient Review (CIR) panel has classified IPM as safe for its intended use in cosmetic formulations.

Conclusion

This compound is a multifunctional excipient with a well-established safety profile and a crucial role in the development of topical and transdermal drug delivery systems. Its favorable physicochemical properties, including low viscosity, high solvent capacity for lipophilic drugs, and proven efficacy as a skin penetration enhancer, make it an invaluable tool for formulation scientists. Understanding its mechanism of action and the experimental protocols required to evaluate its performance allows researchers to effectively harness its potential to improve the delivery and efficacy of therapeutic agents.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. The Science Behind this compound: Structure, Function, and Applications | Niran Chemical [niranchemical.com]

- 3. This compound - CD Formulation [formulationbio.com]

- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 5. This compound: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More [silverfernchemical.com]

An In-depth Technical Guide to the Solubility of Isopropyl Myristate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Isopropyl Myristate (IPM), a widely used ester in the pharmaceutical and cosmetic industries. Valued for its emollient, solvent, and penetration-enhancing properties, a thorough understanding of its solubility is critical for formulation development, stability testing, and ensuring optimal performance in topical and transdermal drug delivery systems.

Quantitative and Qualitative Solubility Data

This compound, an ester of isopropyl alcohol and myristic acid, is a non-polar, hydrophobic compound.[1] Its chemical nature dictates its solubility profile, adhering to the principle of "like dissolves like." It is readily soluble in or miscible with most organic solvents, including hydrocarbons, esters, and alcohols, while being practically insoluble in polar solvents like water and glycerol.[2][3][4]

For many common organic solvents, IPM is considered fully miscible, meaning it can be mixed in all proportions without separating.[4] Consequently, specific quantitative solubility limits (e.g., in g/100 mL) are not typically reported in the literature for these solvent systems. The following table summarizes the qualitative solubility of IPM in a range of organic solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent | CAS Number | Type | Solubility of IPM |

| Acetone | 67-64-1 | Ketone | Very Soluble / Miscible |

| Benzene | 71-43-2 | Aromatic HC | Very Soluble / Miscible |

| Castor Oil | 8001-79-4 | Fixed Oil | Soluble / Miscible |

| Chloroform | 67-66-3 | Halogenated HC | Soluble / Miscible |

| Cottonseed Oil | 8001-29-4 | Fixed Oil | Soluble / Miscible |

| Diethyl Ether | 60-29-7 | Ether | Soluble |

| Ethanol (90%, 96%) | 64-17-5 | Alcohol | Freely Soluble / Miscible |

| Ethyl Acetate | 141-78-6 | Ester | Soluble / Miscible |

| Glycerol (Glycerin) | 56-81-5 | Polyol | Practically Insoluble |

| Heptane | 142-82-5 | Aliphatic HC | Soluble |

| Mineral Oil | 8012-95-1 | Hydrocarbon | Soluble / Miscible |

| Propylene Glycol | 57-55-6 | Glycol | Practically Insoluble |

| Toluene | 108-88-3 | Aromatic HC | Soluble / Miscible |

| Water | 7732-18-5 | Polar | Insoluble / Immiscible |

While IPM itself is miscible in many solvents, its role as a solvent for active pharmaceutical ingredients (APIs) is a critical aspect of its application. The following table presents quantitative solubility data for select drug compounds in this compound, illustrating its capacity as a lipophilic vehicle.

Table 2: Examples of Drug Solubility in this compound

| Drug Compound | Drug Type | Temperature | Solubility in IPM (Mole Fraction, X₂) | Solubility in IPM (% w/w) |

| Ibuprofen | Non-Steroidal Anti-Inflammatory | Room Temp. | - | > 16% |

| Ibuprofen | Non-Steroidal Anti-Inflammatory | 298.15 K | 0.179 | - |

| Ibuprofen | Non-Steroidal Anti-Inflammatory | 313.15 K | 0.283 | - |

| Triclosan | Antimicrobial Agent | 298.15 K | 0.0475 | - |

| Triclosan | Antimicrobial Agent | 313.15 K | 0.106 | - |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The shake-flask method is a widely accepted technique for establishing equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a solute in a saturated solution that has reached equilibrium with an excess of the solid solute at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of the solid compound (solute) is added to a known volume of the solvent (e.g., this compound) in a sealed, airtight container such as a glass vial or flask. This ensures that the solvent becomes fully saturated and undissolved solid remains.

-

-

Equilibration:

-

The container is placed in a temperature-controlled environment, such as a water bath or incubator, set to the desired temperature.

-

The mixture is agitated continuously using a mechanical shaker or magnetic stirrer for a prolonged period, typically 24 to 72 hours. This extended agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is separated from the saturated solution.

-

This is typically accomplished by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant.

-

A chemically inert filter, such as a 0.45 µm PTFE syringe filter, is used to prevent the transfer of any solid particles and to ensure the filter does not absorb the solute from the solution.

-

-

Quantification of Solute:

-

The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical technique.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly employed for accurate quantification.

-

A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure the accuracy of the measurement.

-

-

Data Reporting:

-

The solubility is reported in standard units such as mass per volume (e.g., mg/mL), molarity (mol/L), or mole fraction at the specified temperature.

-

Quantification by Gas Chromatography (GC)

Gas chromatography is a robust method for quantifying the concentration of IPM or a solute dissolved within it, as outlined in various pharmacopoeias.

Methodology:

-

Preparation of Solutions:

-

Internal Standard Solution: A known concentration of a non-interfering compound (e.g., tricosane) is prepared in a suitable solvent (e.g., heptane).

-

Reference Solution: A precise amount of the pure compound to be quantified (the analyte) is dissolved in the internal standard solution to create a reference of known concentration.

-

Test Solution: The saturated filtrate from the shake-flask experiment is accurately diluted with the internal standard solution.

-

-

Chromatographic Conditions (Example based on European Pharmacopoeia):

-

Column: Fused silica column, e.g., 50 m length, 0.2 mm diameter, coated with a stationary phase like poly(cyanopropyl)siloxane.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperatures:

-

Injection Port: 250°C

-

Detector (Flame Ionization Detector - FID): 250°C

-

Oven: A temperature gradient program, for example, starting at 125°C and ramping up to 185°C to ensure separation of all components.

-

-

Injection: A small, precise volume (e.g., 2 µL) of the reference and test solutions are injected into the chromatograph.

-

-

Analysis:

-

The peak areas of the analyte and the internal standard are measured in the chromatograms of both the reference and test solutions.

-

The concentration of the analyte in the test solution is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against the same ratio from the reference solution.

-

Visualizations: Workflows and Mechanisms

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining the equilibrium solubility of a compound.

Mechanism of Action as a Skin Penetration Enhancer

This compound is widely used to enhance the transdermal delivery of drugs. Its mechanism involves interacting with the skin's outermost layer, the stratum corneum, which is the primary barrier to drug absorption.

The lipophilic nature of IPM allows it to integrate into the lipid bilayer of the stratum corneum. This integration disrupts the highly ordered lipid structure, creating transient channels and increasing the fluidity of the barrier. As a result, the partitioning and diffusion of hydrophobic drugs through the skin are significantly enhanced, leading to improved bioavailability in topical and transdermal applications.

References

Isopropyl Myristate: A Technical Guide for Pharmaceutical Formulations

Introduction

Isopropyl myristate (IPM) is the ester of isopropyl alcohol and myristic acid, a saturated fatty acid.[1] Chemically designated as propan-2-yl tetradecanoate, IPM is a non-polar, low-viscosity fluid that has established a significant role in topical and transdermal pharmaceutical formulations.[1][2] Its widespread use stems from its multifunctional properties as an emollient, solvent, and penetration enhancer.[3] This technical guide provides an in-depth analysis of IPM's physicochemical properties, mechanisms of action, and applications in drug delivery, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

IPM's utility in pharmaceutical formulations is largely dictated by its distinct physicochemical characteristics. It is a clear, colorless, and practically odorless liquid.[4] Its non-greasy nature and ready absorption into the skin make it a preferred excipient in topical preparations. IPM is resistant to oxidation and hydrolysis, ensuring it does not become rancid and contributing to the stability of formulations.

A summary of its key quantitative properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C17H34O2 | |

| Molecular Weight | 270.45 - 270.5 g/mol | |

| Density | ~0.85 g/cm³ at 20-25°C | |

| Boiling Point | ~167°C at 9 mmHg | |

| Melting Point | ~2-3°C | |

| Refractive Index | 1.432 - 1.438 at 20-25°C | |

| Solubility | Soluble in ethanol, acetone, and most organic solvents; Insoluble in water. |

Mechanism of Action as a Skin Penetration Enhancer

One of the most critical functions of IPM in pharmaceutical formulations is its role as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin. The primary mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum. By integrating into the lipid bilayer, IPM increases its fluidity, thereby reducing the diffusional resistance for drugs.

The lipophilic nature of IPM also enhances the partitioning of hydrophobic drugs from the vehicle into the skin. This dual action of lipid fluidization and enhanced partitioning synergistically improves the bioavailability of topically administered drugs.

Mechanism of IPM as a skin penetration enhancer.

Applications in Pharmaceutical Formulations

IPM is a versatile excipient found in a wide array of pharmaceutical dosage forms due to its emollient, solvent, and penetration-enhancing properties.

-

Creams and Lotions: As a non-greasy emollient, IPM provides a smooth and soft feel to the skin. It helps to strengthen the skin's moisture barrier.

-

Topical Drug Delivery: IPM's ability to enhance skin penetration makes it invaluable for delivering APIs through the skin. It is used in formulations for corticosteroids, antifungals, and analgesics.

-

Transdermal Patches: In drug-in-adhesive transdermal systems, IPM can act as a plasticizer, which can increase the release of the drug from the patch. It also enhances the permeation of the drug through the skin.

-

Microemulsions: IPM is used as the oil phase in microemulsions, which can significantly increase the solubility and bioavailability of poorly water-soluble drugs. Studies have shown that IPM-based microemulsions can increase the solubility of drugs like progesterone and indomethacin by several thousand-fold compared to their aqueous solubility.

-

Other Applications: IPM is also used in otic suspensions, vaginal creams, and as a solvent for many topically applied substances.

Experimental Protocols

1. In Vitro Skin Permeation Study

This experiment is crucial for evaluating the effectiveness of IPM as a penetration enhancer for a specific API.

-

Objective: To quantify the permeation of an API through a skin sample from a formulation containing IPM compared to a control formulation without IPM.

-

Methodology:

-

Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Formulation Application: A precise amount of the test formulation (with IPM) and the control formulation are applied to the surface of the skin in the donor compartment.

-

Sampling: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline). At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh medium.

-

Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated to determine the enhancement effect of IPM.

-

Workflow for an in-vitro skin permeation study.

2. Evaluation of Adhesive Properties of Transdermal Patches

For transdermal patches, the inclusion of IPM can affect the adhesive properties.

-

Objective: To assess the impact of IPM on the tack and shear-adhesion of a drug-in-adhesive transdermal patch.

-

Methodology:

-

Patch Preparation: Prepare patches with varying concentrations of IPM.

-

Tack Test (Rolling Ball Tack): This test measures the initial adhesion. A stainless steel ball is rolled down an inclined track onto the adhesive surface of the patch. The distance the ball travels is inversely proportional to the tack.

-

Shear-Adhesion Test (Hold Time): This test measures the cohesive strength. A strip of the patch is applied to a stainless steel plate with a standard weight attached to the end. The time it takes for the patch to shear off the plate is recorded.

-

Data Analysis: Compare the results for patches with and without IPM to determine its effect on adhesion.

-

Quantitative Data on IPM's Effects

The inclusion of IPM in pharmaceutical formulations has quantifiable effects on drug delivery and formulation properties.

Table 2: Effect of this compound on Blonanserin Transdermal Patch Properties

| IPM Concentration (%) | Drug Release in 24h (%) | Rolling Ball Tack (cm) | Shear-Adhesion (h) |

| 0 | 25.1 ± 2.3 | 6.8 ± 0.5 | 12.66 ± 1.5 |

| 4 | 45.2 ± 3.1 | 5.2 ± 0.4 | 5.32 ± 0.8 |

| 8 | 65.8 ± 4.5 | 3.9 ± 0.3 | 1.87 ± 0.4 |

| 12 | 80.3 ± 5.6 | 2.5 ± 0.2 | 0.53 ± 0.1 |

| Data adapted from a study on a blonanserin transdermal patch. |

The data clearly indicates that increasing the concentration of IPM enhances drug release but decreases the cohesive strength (shear-adhesion) of the patch, a critical consideration in formulation development.

This compound is a highly versatile and valuable excipient in the development of topical and transdermal pharmaceutical products. Its well-characterized physicochemical properties, coupled with its efficacy as a non-greasy emollient and a potent penetration enhancer, make it a primary choice for formulators. However, as demonstrated, its concentration must be carefully optimized to balance the desired enhancement in drug delivery with the potential impact on the physical properties of the final dosage form, such as the adhesion of transdermal patches. A thorough understanding of its mechanisms and effects, supported by rigorous experimental evaluation, is essential for its successful application in advanced drug delivery systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Science Behind this compound: Structure, Function, and Applications | Niran Chemical [niranchemical.com]

- 3. This compound: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More [silverfernchemical.com]

- 4. This compound - CD Formulation [formulationbio.com]

The Ticking Clock in Your Formulation: An In-depth Technical Guide to the Hydrolysis of Isopropyl Myristate and its Impact on pH

For Researchers, Scientists, and Drug Development Professionals

Isopropyl myristate (IPM) is a widely utilized excipient in topical and transdermal formulations, prized for its emollient properties, ability to enhance drug penetration, and favorable safety profile. While generally considered stable, IPM, like all esters, is susceptible to hydrolysis, a chemical breakdown that can significantly impact the long-term stability and efficacy of a drug product. This guide provides a comprehensive overview of the hydrolysis of this compound, its kinetics, and the resultant effects on formulation pH, offering valuable insights for formulation development and stability testing.

The Inevitable Reaction: Chemistry of this compound Hydrolysis

This compound is the ester formed from the reaction of myristic acid and isopropanol.[1] Its hydrolysis is the reverse reaction, where the ester linkage is cleaved by water, yielding the constituent myristic acid and isopropanol. This reaction can be catalyzed by both acid and base.

The liberation of myristic acid, a long-chain fatty acid, is the primary cause for the decrease in pH observed in formulations containing IPM over time.[2] The pKa of myristic acid is approximately 4.9, indicating that in formulations with a pH above this value, the carboxylic acid will exist predominantly in its anionic (myristate) form, releasing a proton (H+) into the medium and thereby lowering the pH.[3][4]

Factors at Play: Influencing the Rate of Hydrolysis

The rate of IPM hydrolysis is not constant and is influenced by several key factors:

-

pH: Hydrolysis of esters is slowest in the neutral pH range and is significantly accelerated under both acidic and basic conditions. Base-catalyzed hydrolysis is generally a more significant concern for formulation stability.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. This relationship can be described by the Arrhenius equation, where the rate constant is exponentially dependent on temperature.

-

Presence of Catalysts: Besides hydronium and hydroxide ions, other formulation components can potentially catalyze the hydrolysis of IPM.

-

Phase Distribution: In multiphasic systems like emulsions, the distribution of IPM between the oil and water phases, and the interfacial area, can influence the overall rate of hydrolysis.

Quantifying the Change: Kinetics of Hydrolysis

While specific kinetic data for the hydrolysis of this compound across a wide range of conditions is not extensively published, estimations for its base-catalyzed hydrolysis provide a useful framework for understanding its stability.

Table 1: Estimated Hydrolysis Rate and Half-Life of this compound

| pH | Second-Order Rate Constant (L/mol·s) | Estimated Half-Life |

| 7 | 2.14 x 10⁻² | ~10 years |

| 8 | 2.14 x 10⁻² | ~1 year |

Data is based on an estimated base-catalyzed second-order hydrolysis rate constant. The half-life is calculated assuming a pseudo-first-order reaction with respect to IPM in a buffered aqueous solution. Actual rates in complex formulations may vary.

It is crucial to note that this data is an estimation and underscores the importance of conducting formulation-specific stability studies to determine the actual rate of degradation.

A Practical Approach: Experimental Protocols for Assessing IPM Hydrolysis

To thoroughly evaluate the stability of a formulation containing IPM, a well-designed experimental protocol is essential. The following outlines a comprehensive approach combining stability testing with robust analytical methods.

I. Stability Study Protocol

This protocol is designed as an accelerated stability study to assess the hydrolysis of IPM and its effect on formulation pH.

1. Materials and Equipment:

- This compound (pharmaceutical grade)

- Formulation excipients (as per the specific product)

- pH meter with a calibrated electrode suitable for viscous samples

- Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)

- Inert, sealed containers for storing stability samples

- Analytical balance

- Viscometer

- Light microscope

2. Sample Preparation:

- Prepare at least three batches of the final formulation containing this compound.

- Package the formulation in the intended commercial packaging or in inert containers that mimic the final packaging.

- Store a sufficient number of samples from each batch for testing at all time points.

3. Storage Conditions and Time Points:

- Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Testing frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.

- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Testing frequency: 0, 3, and 6 months.

- Intermediate (if significant change at accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH. Testing frequency: 0, 6, 9, and 12 months.

4. Testing Parameters:

- pH: Measure the pH of the formulation at each time point. A significant drop in pH can be indicative of IPM hydrolysis.

- Assay of this compound and Myristic Acid: Quantify the concentration of IPM and the appearance of myristic acid using a validated stability-indicating analytical method (see Section II).

- Physical Appearance: Visually inspect the samples for any changes in color, odor, phase separation, or crystallization.

- Viscosity: Measure the viscosity to assess any changes in the rheological properties of the formulation.

- Microbial Limits: Perform microbial testing to ensure the formulation remains within acceptable limits.

II. Analytical Method for Quantification of IPM and Myristic Acid

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the simultaneous quantification of this compound and myristic acid.

1. Instrumentation and Columns:

- HPLC system with a UV or Refractive Index (RI) detector.

- A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

2. Mobile Phase and Chromatographic Conditions (Example):

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid for pH control and to ensure myristic acid is in its protonated form) can be optimized for separation.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection Wavelength: Low UV wavelength (e.g., 205-215 nm) for both compounds, or RI detection.

- Injection Volume: 20 µL.

3. Sample Preparation:

- Accurately weigh a portion of the formulation.

- Extract the IPM and myristic acid into a suitable organic solvent (e.g., methanol, isopropanol) in which both are soluble. This may involve a liquid-liquid extraction for emulsion-based formulations.

- Dilute the extract to a suitable concentration within the calibration range of the method.

- Filter the sample through a 0.45 µm syringe filter before injection.

4. Method Validation:

- The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

- Forced degradation studies should be performed to demonstrate that the method is stability-indicating and can separate IPM and myristic acid from potential degradation products.

Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis. This method offers high specificity and sensitivity. A typical GC method would involve a non-polar capillary column and a temperature gradient program to separate IPM and derivatized myristic acid.

Visualizing the Process

To better understand the relationships and workflows discussed, the following diagrams are provided.

Conclusion

The hydrolysis of this compound is a critical stability consideration in the development of topical and transdermal formulations. The resulting formation of myristic acid can lead to a significant decrease in pH, potentially affecting drug stability, formulation aesthetics, and skin compatibility. A thorough understanding of the factors influencing this degradation pathway, coupled with robust stability testing and validated analytical methods, is paramount for the development of safe, effective, and stable drug products. By proactively addressing the potential for IPM hydrolysis, formulators can ensure the quality and performance of their products throughout their intended shelf life.

References

molecular structure and properties of isopropyl myristate C17H34O2

An In-depth Technical Guide to Isopropyl Myristate (C17H34O2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IPM) is an ester of isopropyl alcohol and myristic acid, a saturated fatty acid.[1][2] Its chemical formula is C17H34O2.[3][4][5] IPM is a widely used ingredient in the cosmetic and pharmaceutical industries, primarily functioning as an emollient, solvent, and penetration enhancer. Known for its light, non-greasy feel and excellent spreadability, it is readily absorbed by the skin. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, experimental protocols, and applications of this compound relevant to research and drug development.

Molecular Structure and Identification

This compound is structurally composed of a myristate (tetradecanoate) backbone esterified with an isopropyl group. This structure imparts its characteristic lipophilic nature and its ability to interact with and modify the lipid barrier of the skin.

| Identifier | Value |

| IUPAC Name | propan-2-yl tetradecanoate |

| Synonyms | Isopropyl tetradecanoate, Tetradecanoic acid, 1-methylethyl ester |

| Chemical Formula | C17H34O2 |

| CAS Number | 110-27-0 |

| Molecular Weight | 270.45 g/mol |

Physicochemical Properties

IPM is a clear, colorless, and practically odorless liquid with low viscosity. It is resistant to oxidation and hydrolysis, meaning it does not easily become rancid. Its stability and compatibility with a wide range of cosmetic and pharmaceutical ingredients make it a versatile excipient.

| Property | Value |

| Appearance | Clear, colorless, oily liquid |

| Odor | Practically odorless |

| Density | 0.850 - 0.860 g/cm³ at 20°C |

| Boiling Point | ~167°C at 10 mmHg; 193°C at 20 mmHg |

| Melting/Freezing Point | Approximately -3°C to 5°C |

| Viscosity | 6-8 mPa·s at 25°C |

| Refractive Index | 1.434 - 1.438 at 20°C |

| Solubility | Insoluble in water and glycerol. Miscible with alcohol, acetone, chloroform, and most organic solvents and oils. |

| Saponification Value | 202 - 212 |

| Iodine Value | Not more than 1 |

| Acid Value | Not more than 1 |

Applications in Drug Development

The primary role of this compound in drug development is as a penetration enhancer in topical and transdermal formulations. Its mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. This action increases the fluidity of the lipid bilayer, creating transient channels that facilitate the permeation of active pharmaceutical ingredients (APIs) into deeper skin layers. This is particularly valuable for drugs that have low intrinsic skin permeability.

Beyond its role as a penetration enhancer, IPM is also utilized as a solvent and co-solvent for lipophilic APIs, ensuring their uniform distribution within a formulation. Its emollient properties help to improve the sensory characteristics and user acceptability of topical products, reducing the greasy feel often associated with ointments and creams. IPM is found in a variety of topical dosage forms, including creams, lotions, gels, ointments, and transdermal patches.

Experimental Protocols

Synthesis of this compound

A. Chemical Synthesis via Acid Catalysis

The industrial synthesis of IPM typically involves the direct esterification of myristic acid with isopropanol.

-

Materials: Myristic acid, isopropanol (excess), and an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid catalyst like TiO2).

-

Procedure:

-

Myristic acid and an excess of isopropanol are charged into a reaction vessel equipped with a stirrer, heater, and a mechanism for water removal (e.g., a Dean-Stark apparatus).

-

The acid catalyst is added to the mixture.

-

The reaction mixture is heated to a temperature between 100°C and 150°C.

-

The reaction proceeds with the continuous removal of water, which drives the equilibrium towards the formation of the ester.

-

Upon completion, the excess isopropanol is removed via distillation.

-

The crude product is then purified, which may involve neutralizing the catalyst, washing, and a final distillation or rectification step to yield high-purity this compound.

-

B. Enzymatic Synthesis via Lipase Catalysis

An environmentally friendly alternative to chemical synthesis is the use of enzymes, such as lipase, as catalysts.

-

Materials: Myristic acid, isopropanol, immobilized lipase (e.g., Candida antarctica lipase B), and molecular sieves.

-

Procedure:

-

Myristic acid and isopropanol are mixed in a specified molar ratio (e.g., 1:8 acid to alcohol).

-

Immobilized lipase (e.g., 4% w/w) and molecular sieves (to absorb the water produced) are added to the mixture.

-

The reaction is conducted in a shaker or stirred-tank reactor at a controlled temperature, typically between 50°C and 60°C, for a set duration (e.g., 2.5 hours).

-

After the reaction, the immobilized enzyme is separated from the product mixture by filtration for potential reuse.

-

The product is then purified, often involving the removal of unreacted substrates.

-

Analysis of this compound in a Topical Formulation

Gas Chromatography (GC) is a common method for the qualitative and quantitative analysis of IPM in finished products.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-624).

-

Sample Preparation:

-

Accurately weigh a sample of the formulation containing IPM.

-

Dissolve the sample in a suitable solvent, such as isopropyl alcohol (IPA), to avoid transesterification that might occur with methanol or ethanol.

-

Add an internal standard (e.g., a fatty alcohol not present in the formulation) of a known concentration to the sample solution.

-

Vortex or sonicate the mixture to ensure complete dissolution and extraction of IPM.

-

Filter the solution prior to injection if necessary.

-

-

Chromatographic Conditions (Example):

-

Column: DB-624 capillary column

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Program: Start at 100°C, ramp to 240°C at 10°C/min, hold for 10 minutes.

-

Carrier Gas: Helium

-

Injection Volume: 1 µL

-

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of IPM to the internal standard against a calibration curve prepared with known concentrations of IPM and the internal standard.

Visualizations: Workflows and Mechanisms

Caption: Chemical synthesis workflow for this compound.

Caption: Logical diagram of IPM's penetration enhancement mechanism.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More [silverfernchemical.com]

- 3. This compound | 110-27-0 [chemicalbook.com]

- 4. This compound | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

Isopropyl Myristate: A Technical Guide to its Dermal Safety Profile

Introduction

Isopropyl myristate (IPM) is the ester of isopropyl alcohol and myristic acid, a saturated fatty acid. It is a widely used ingredient in cosmetic and topical pharmaceutical formulations, valued for its properties as an emollient, lubricant, and solvent. IPM is also recognized for its ability to enhance the dermal penetration of other active ingredients.[1][2] This technical guide provides an in-depth review of the safety profile of this compound for dermal applications, summarizing key toxicological data and detailing the experimental protocols used in its assessment. This information is intended for researchers, scientists, and drug development professionals involved in the formulation and safety evaluation of topical products.

Toxicological Profile Summary

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration.[3][4] The toxicological data indicates that IPM has low acute oral and dermal toxicity.[5] It is generally considered non-sensitizing and at most a mild irritant to the skin in humans. While not found to be genotoxic or carcinogenic, it may enhance the carcinogenic activity of other chemicals. Systemic absorption following dermal application is minimal.

Quantitative Data Summary

The following tables summarize the key quantitative data from toxicological studies on this compound.

Table 1: Acute Toxicity Data

| Test Type | Species | Route | Endpoint | Result | Reference(s) |

|---|---|---|---|---|---|

| Acute Toxicity | Rabbit | Dermal | LD50 | > 5 g/kg | |

| Acute Toxicity | Rat | Oral | LD50 | > 10,000 mg/kg |

| Acute Toxicity | Rat | Inhalation | LC50 | > 41 mg/l (1 hr) | |

Table 2: Dermal Irritation Studies

| Study Type | Species | Test Substance | Concentration | Observation | Reference(s) |

|---|---|---|---|---|---|

| Draize Test | Rabbit | Undiluted IPM | Undiluted | Minimal to moderate irritation with repeated applications | |

| Human Patch Test | Human | Undiluted IPM | Undiluted | No primary irritation; very slight irritation with repeated applications | |

| Human Patch Test | Human | IPM in Petrolatum | 20% | No irritation reported |

| Comedogenicity | Rabbit | IPM | Not Specified | Comedone formation observed | |

Table 3: Skin Sensitization Studies

| Study Type | Species | Test Substance | Concentration | Result | Reference(s) |

|---|---|---|---|---|---|

| Guinea Pig Maximization | Guinea Pig | IPM | 0.1% | Not a sensitizer | |

| Human RIPT | Human | IPM in Product | 42.9% | Not a sensitizer | |

| Human Maximization | Human | IPM in Petrolatum | 20% | Not a sensitizer |

| Local Lymph Node Assay | Mouse | IPM | Not Specified | Weakly positive | |

Table 4: Genotoxicity, Carcinogenicity, and Phototoxicity

| Test Type | Species | Test Substance | Observation | Reference(s) |

|---|---|---|---|---|

| Genotoxicity | In Vitro | IPM | Negative in genotoxicity tests | |

| Carcinogenicity | Mouse | IPM | Not carcinogenic, but accelerated carcinogenic activity of benzo(a)pyrene |

| Phototoxicity/Photosensitization | Human | IPM in Product (42.9%) | No phototoxicity or photocontact allergenicity | |

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below.

1. Dermal Irritation: In Vitro Reconstructed Human Epidermis Test (OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

-

Model Preparation: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in maintenance medium at 37°C and 5% CO2.

-

Test Substance Application: A defined amount of the test substance (solid or liquid) is applied topically to the triplicate tissues. Negative controls (e.g., PBS) and positive controls (e.g., 5% Sodium Dodecyl Sulfate) are run concurrently.

-

Exposure and Incubation: The tissues are exposed to the substance for a specific duration (e.g., 60 minutes) at 37°C.

-

Rinsing and Post-Incubation: After exposure, the test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for recovery or manifestation of cytotoxic effects.

-

Viability Assessment (MTT Assay): Tissue viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.

-

Data Analysis: The formazan is extracted, and its concentration is determined by measuring the optical density (OD). The percentage of viability for each treated tissue is calculated relative to the negative control. A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.

2. Skin Sensitization: Human Repeated Insult Patch Test (HRIPT)

The HRIPT is designed to assess the irritation and sensitization potential of a substance after repeated applications to the skin of human volunteers.

-

Panel Selection: A panel of 50 to 200 human subjects is selected. Participants are typically healthy adults with no known skin conditions. Informed consent is obtained from all participants.

-

Induction Phase:

-